

# spectral data for 3-[(4-methylphenyl)sulfanyl]propanoic acid

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## Compound of Interest

**Compound Name:** 3-[(4-Methylphenyl)thio]propionic acid

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An In-Depth Technical Guide to the Spectral Data of 3-[(4-methylphenyl)sulfanyl]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 3-[(4-methylphenyl)sulfanyl]propanoic acid. While actual experimental spectra are proprietary or not publicly available without specific access, this document serves as an expert-level predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound by providing a detailed breakdown of its expected spectral features. The methodologies for data acquisition and interpretation are explained, emphasizing the causality behind experimental choices and spectral patterns.

## Introduction

3-[(4-methylphenyl)sulfanyl]propanoic acid is a sulfur-containing carboxylic acid with a molecular formula of  $C_{10}H_{12}O_2S$  and a molecular weight of 196.27 g/mol. Its structure, featuring a para-substituted aromatic ring, a thioether linkage, and a propanoic acid moiety, makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its synthesis, purification, and

application in drug development and other research areas. This guide provides a detailed predictive analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra.

Molecular Structure:

Caption: Molecular structure of 3-[(4-methylphenyl)sulfanyl]propanoic acid.

## $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

## Experimental Protocol: $^1\text{H}$ NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of 3-[(4-methylphenyl)sulfanyl]propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical;  $\text{CDCl}_3$  is a common choice for many organic molecules, while  $\text{DMSO-d}_6$  can be useful for observing the exchangeable carboxylic acid proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
- Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

## Predicted $^1\text{H}$ NMR Spectral Data

The following table summarizes the predicted  $^1\text{H}$  NMR chemical shifts, multiplicities, and integration values for 3-[(4-methylphenyl)sulfanyl]propanoic acid.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.25	Doublet	2H	Ar-H (ortho to -S-)
~7.10	Doublet	2H	Ar-H (meta to -S-)
~3.10	Triplet	2H	-S-CH <sub>2</sub> -
~2.65	Triplet	2H	-CH <sub>2</sub> -COOH
~2.30	Singlet	3H	Ar-CH <sub>3</sub>

## Interpretation of the Predicted <sup>1</sup>H NMR Spectrum

- Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (11-12 ppm). This broadness is due to hydrogen bonding and chemical exchange. In some cases, this peak may not be observed if the sample is not sufficiently concentrated or if there is rapid exchange with residual water in the solvent.
- Aromatic Protons (Ar-H): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating sulfur atom are expected to be slightly upfield compared to those meta to it.<sup>[1]</sup> The coupling constant for this ortho coupling is typically in the range of 7-9 Hz.
- Methylene Protons (-S-CH<sub>2</sub>-): The methylene group adjacent to the sulfur atom is expected to resonate as a triplet around 3.10 ppm. The electron-withdrawing effect of the sulfur atom causes a downfield shift compared to a simple alkyl chain. The triplet multiplicity arises from coupling with the adjacent methylene group.
- Methylene Protons (-CH<sub>2</sub>-COOH): The methylene group adjacent to the carbonyl group of the carboxylic acid is also expected to be a triplet, shifted downfield to around 2.65 ppm due to the deshielding effect of the carbonyl group.
- Methyl Protons (Ar-CH<sub>3</sub>): The methyl group attached to the aromatic ring will appear as a sharp singlet around 2.30 ppm.

Caption: Correlation of proton environments with predicted  $^1\text{H}$  NMR signals.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy provides information about the carbon skeleton of a molecule.

### Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Instrumentation: A high-resolution NMR spectrometer is used, often the same instrument as for  $^1\text{H}$  NMR.
- Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment. A larger number of scans is generally needed.
- Referencing: Chemical shifts are referenced to the deuterated solvent signal or TMS.

### Predicted $^{13}\text{C}$ NMR Spectral Data

The following table presents the predicted  $^{13}\text{C}$  NMR chemical shifts for 3-[(4-methylphenyl)sulfanyl]propanoic acid.

Chemical Shift ( $\delta$ , ppm)	Assignment
~178	-COOH
~137	Ar-C (ipso, attached to -CH <sub>3</sub> )
~133	Ar-C (ipso, attached to -S-)
~130	Ar-C (ortho to -S-)
~129	Ar-C (meta to -S-)
~34	-CH <sub>2</sub> -COOH
~32	-S-CH <sub>2</sub> -
~21	Ar-CH <sub>3</sub>

## Interpretation of the Predicted <sup>13</sup>C NMR Spectrum

- Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-185 ppm.[2][3][4][5]
- Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the 120-150 ppm region.[6] Due to the para-substitution, four distinct aromatic carbon signals are expected. The ipso-carbons (attached to the substituents) will have their chemical shifts influenced by those substituents. The carbon attached to the sulfur will be shielded compared to an unsubstituted benzene, while the carbon attached to the methyl group will be slightly deshielded.
- Aliphatic Carbons (-CH<sub>2</sub>-): The methylene carbon adjacent to the sulfur atom is expected around 20-40 ppm.[7] The methylene carbon alpha to the carbonyl group will be slightly more downfield due to the electron-withdrawing nature of the carbonyl group.
- Methyl Carbon (Ar-CH<sub>3</sub>): The methyl carbon will appear in the upfield region, typically around 20-25 ppm.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

## Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The sample can be analyzed as a solid (using a KBr pellet or as a nujol mull) or dissolved in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) in an IR-transparent cell. For a solid sample, a thin film can also be prepared by dissolving the compound in a volatile solvent, depositing it on an IR-transparent plate (e.g., NaCl), and allowing the solvent to evaporate.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is commonly used.
- **Data Acquisition:** A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Predicted IR Spectral Data

The following table lists the predicted characteristic IR absorption bands for 3-[(4-methylphenyl)sulfanyl]propanoic acid.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1600, ~1500	Medium	Aromatic C=C stretch
~1410	Medium	O-H bend (in-plane)
~1250	Strong	C-O stretch
~815	Strong	p-substituted benzene C-H out-of-plane bend
~700-600	Weak-Medium	C-S stretch

## Interpretation of the Predicted IR Spectrum

- O-H Stretch: A very broad and strong absorption band is expected in the  $2500\text{-}3300\text{ cm}^{-1}$  region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8][9][10][11]
- C-H Stretches: Aromatic C-H stretching vibrations typically appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches are found just below  $3000\text{ cm}^{-1}$ .[12]
- C=O Stretch: A strong, sharp absorption band around  $1710\text{ cm}^{-1}$  is indicative of the carbonyl (C=O) stretching vibration in a saturated carboxylic acid dimer.[8][9][10][11]
- Aromatic C=C Stretches: Medium intensity bands around  $1600\text{ cm}^{-1}$  and  $1500\text{ cm}^{-1}$  are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[13]
- C-O Stretch and O-H Bend: A strong C-O stretching band coupled with the O-H in-plane bending is expected in the  $1210\text{-}1320\text{ cm}^{-1}$  region.[8]
- Out-of-Plane Bending: A strong band around  $815\text{ cm}^{-1}$  is a key indicator of para-disubstitution on a benzene ring.[14][15][16]
- C-S Stretch: The carbon-sulfur stretching vibration is expected to be a weak to medium band in the  $600\text{-}700\text{ cm}^{-1}$  region.[17][18]

Caption: Key functional groups and their predicted IR absorption regions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

## Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- **Ionization:** Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Predicted Mass Spectrum Fragmentation

m/z	Proposed Fragment	Fragmentation Pathway
196	$[\text{C}_{10}\text{H}_{12}\text{O}_2\text{S}]^+$	Molecular Ion ( $\text{M}^+$ )
123	$[\text{CH}_3\text{-C}_6\text{H}_4\text{-S}]^+$	Cleavage of the S- $\text{CH}_2$ bond
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Loss of -OH from a rearranged intermediate
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, from cleavage of the benzyl-sulfur bond
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from loss of -COOH
73	$[\text{CH}_2\text{CH}_2\text{COOH}]^+$	Cleavage of the Ar-S bond
45	$[\text{COOH}]^+$	Alpha-cleavage

## Interpretation of the Predicted Mass Spectrum

- **Molecular Ion Peak:** The molecular ion peak ( $\text{M}^+$ ) is expected at  $m/z$  196. The presence of a sulfur atom may give a small  $\text{M}+2$  peak due to the natural abundance of the  $^{34}\text{S}$  isotope.
- **Key Fragmentations:**
  - **Alpha-cleavage:** Cleavage of the bond between the alpha and beta carbons to the carboxylic acid can lead to the loss of a  $\text{C}_2\text{H}_4\text{S-Ar}$  radical, though less common. A more likely alpha-cleavage is the loss of the propanoic acid side chain to give a fragment at  $m/z$  45 ( $[\text{COOH}]^+$ ).[\[19\]](#)[\[20\]](#)

- Cleavage at the Thioether Linkage: The C-S bonds are relatively weak and prone to cleavage.
  - Cleavage of the S-CH<sub>2</sub> bond can lead to a fragment at m/z 123, corresponding to the [CH<sub>3</sub>-C<sub>6</sub>H<sub>4</sub>-S]<sup>+</sup> ion.
  - Cleavage of the Ar-S bond can result in a fragment at m/z 73, corresponding to the [CH<sub>2</sub>CH<sub>2</sub>COOH]<sup>+</sup> ion.
- Aromatic Fragmentation: Alkyl-substituted benzenes often undergo benzylic cleavage to form a stable tropylium ion.[21][22] In this case, cleavage of the bond between the sulfur and the aromatic ring could lead to a rearrangement and formation of the tropylium ion at m/z 91.
- Loss of Carboxyl Group: The loss of the entire carboxylic acid group (•COOH) would result in a fragment at m/z 151. Subsequent fragmentation could lead to the tropylium ion. Loss of CO<sub>2</sub> (44 Da) from the molecular ion is also a possibility.

## Conclusion

The predictive spectral analysis of 3-[(4-methylphenyl)sulfanyl]propanoic acid presented in this guide provides a robust framework for the characterization of this compound. The expected <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra are detailed, with clear interpretations of the key signals and fragmentation patterns. This information is invaluable for researchers in confirming the synthesis of the target molecule, assessing its purity, and as a reference for the analysis of related compounds. While this guide is based on established spectroscopic principles, it is recommended to confirm these predictions with experimental data whenever possible.

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